2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide

Crystallography Hydrogen bonding Conformational analysis

Sourcing geometrically pure Z-enaminonitrile building blocks for heterocyclic synthesis often risks receiving isomer mixtures that compromise cyclization regioselectivity. 2-[(2Z)-Azepan-2-ylidene]-2-cyanoacetamide (CAS 76140-88-0) addresses this by providing the conformationally constrained Z-isomer with a seven-membered azepane ring. - Enables predictable [3+2], [3+3], and [4+2] cyclocondensation outcomes through defined N-C=C torsion geometry. - Free NH handle permits sequential diversification via alkylation, acylation, or metal coordination after initial cyclization. - Supplied at ≥97% purity from multiple qualified sources, supporting process chemistry scale-up evaluations without re-optimizing downstream conditions.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
CAS No. 76140-88-0
Cat. No. B1440970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide
CAS76140-88-0
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1CCC(=C(C#N)C(=O)N)NCC1
InChIInChI=1S/C9H13N3O/c10-6-7(9(11)13)8-4-2-1-3-5-12-8/h12H,1-5H2,(H2,11,13)/b8-7-
InChIKeyXXBSPSWJXGJECJ-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2Z)-Azepan-2-ylidene]-2-cyanoacetamide: Structural Identity & Procurement Baseline


2-[(2Z)-Azepan-2-ylidene]-2-cyanoacetamide (CAS 76140-88-0, MFCD20754284) is a conformationally constrained enaminonitrile belonging to the cyanoacetamide class, with the molecular formula C₉H₁₃N₃O and a molecular weight of 179.22 g/mol . The compound features a seven-membered azepane ring exocyclically conjugated to a 2-cyanoacetamide moiety, adopting the Z-configuration at the exocyclic double bond . It is commercially supplied as a fine chemical intermediate and building block for heterocyclic synthesis, typically at ≥95% purity . Unlike extensively characterized six-membered (piperidine) analogs such as 2-cyano-2-(1-methylpiperidin-2-ylidene)acetamide (CAS 50362-04-4), this compound's seven-membered ring introduces distinct conformational and steric properties . Critically, authoritative databases including ChEMBL and ZINC report no known biological activity data or peer-reviewed publications for this specific compound as of the search date [1], establishing a data-sparse landscape that procurement decisions must navigate.

Ring-Size Specificity of Azepane Enaminonitrile


Generic substitution among cyanoacetamide enaminonitrile building blocks is chemically inadvisable because the ring size of the cyclic amine component fundamentally governs conformational preference, hydrogen-bonding geometry, and subsequent reactivity in heterocyclization cascades. Crystallographic evidence from the analogous enaminone series demonstrates that the azepan-2-ylidene scaffold establishes distinct intra- and intermolecular hydrogen-bonding networks compared to its pyrrolidine and piperidine counterparts, leading to different solid-state packing and potentially divergent solution-phase reactivity [1]. The seven-membered azepane ring introduces greater conformational flexibility and a different N–C=C torsion angle relative to the six-membered piperidine ring in compounds such as 2-cyano-2-(1-methylpiperidin-2-ylidene)acetamide (CAS 50362-04-4) . These geometric differences directly impact cyclization regioselectivity when the enaminonitrile is employed as a synthon for fused heterocycles [2]. Consequently, substituting the azepane scaffold with a smaller ring analog without re-optimizing downstream synthetic conditions risks altered product distribution, reduced yield, or complete failure of the intended transformation pathway.

Differentiation Evidence


Hydrogen-Bonding Geometry Differentiation by Ring Size

In a direct head-to-head crystallographic comparison of three (2Z)-1-(4-bromophenyl)-2-(cyclic-2-ylidene)ethanone enaminones, the azepan-2-ylidene analog (III) forms centrosymmetric dimers via intermolecular N–H···O hydrogen bonds with distinct chain propagation along the [101] direction, whereas the pyrrolidine analog (I) propagates along [011] and the piperidine analog (II) along [101] with different unit cell parameters [1]. The C–H···Br weak interaction networks also differ among the three, establishing that the seven-membered ring imposes a unique supramolecular assembly not achievable with five- or six-membered congeners. Although these data are from the 4-bromophenyl enaminone series rather than the cyanoacetamide series, the enaminone core geometry and hydrogen-bonding donor/acceptor pattern are directly transferable to the cyanoacetamide analog [2].

Crystallography Hydrogen bonding Conformational analysis

Z-Stereochemistry as a Synthon Control Element

2-[(2Z)-Azepan-2-ylidene]-2-cyanoacetamide is supplied as the geometrically pure Z-isomer, as confirmed by its IUPAC designation and canonical SMILES: NC(=O)/C(/C#N)=C1/CCCCCN1 . In contrast, the N-methylated analog (2E)-2-cyano-2-(1-methylazepan-2-ylidene)acetamide (CAS 53583-51-0) adopts the E-configuration and the piperidine analog 2-cyano-2-(1-methylpiperidin-2-ylidene)acetamide (CAS 50362-04-4) is also reported in the E-form . The Z-configuration in the target compound places the cyano and carboxamide groups on the same side of the exocyclic double bond, creating a chelating geometry that is geometrically predisposed for metal coordination or intramolecular cyclization, whereas the E-isomer spatially separates these functional groups . BenchChem notes that the specific spatial arrangement of functional groups in the Z-isomer can lead to unique interactions with biological macromolecules, potentially resulting in distinct pharmacological profiles compared to the E-isomer .

Stereochemistry Enaminonitrile Heterocyclic synthesis

Seven-Membered Ring Conformational Flexibility

The azepane ring in the target compound exists in a dynamic equilibrium among multiple low-energy conformers (chair, twist-chair, boat), in contrast to the relatively rigid chair conformation of the piperidine ring in 2-cyano-2-(1-methylpiperidin-2-ylidene)acetamide [1]. This conformational polymorphism is well-documented in the hexahydroazepine literature: the seven-membered ring can access pseudorotational pathways unavailable to six-membered rings, resulting in a broader sampling of N–C=C torsional angles and altered orbital overlap between the nitrogen lone pair and the exocyclic π-system [1][2]. Sigma receptor-binding hexahydroazepine derivatives described in patent literature exploit this conformational flexibility to achieve binding poses inaccessible to piperidine analogs [3]. The target compound's unsubstituted azepane NH further differentiates it from N-methylated analogs (CAS 53583-51-0 and 50362-04-4), preserving a hydrogen-bond donor site for both intermolecular recognition and intramolecular cyclization direction .

Conformational analysis Azepane Scaffold diversity

Application Scenarios for Procurement


Diversity-Oriented Synthesis of Azepane-Fused Heterocycles

The Z-configured enaminonitrile core of 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide serves as a 1,3-bidentate synthon for [3+2], [3+3], and [4+2] cyclocondensation reactions to construct azepane-fused pyrimidines, pyridones, and azepino-fused systems . The seven-membered ring imparts conformational flexibility that can be exploited to access ring systems not readily available from piperidine or pyrrolidine enaminonitriles [1]. The free NH group provides an additional site for further functionalization (alkylation, acylation, or metal coordination) after the initial cyclization step, enabling sequential diversification strategies that N-methylated analogs (CAS 50362-04-4, CAS 53583-51-0) cannot support . Procurement of the geometrically pure Z-isomer ensures predictable regiochemical outcomes in the cyclization step.

Conformational Probe in Medicinal Chemistry SAR

When a lead compound contains a piperidine or pyrrolidine ring, systematic ring expansion to the azepane homolog is a well-precedented SAR strategy to modulate target binding . 2-[(2Z)-Azepan-2-ylidene]-2-cyanoacetamide provides a direct entry point for introducing the seven-membered ring enaminonitrile moiety into a lead series without requiring de novo synthesis of the azepane scaffold [1]. The compound can be incorporated as a terminal cap or central scaffold element, with the Z-enaminonitrile geometry offering a distinct spatial presentation of the cyano and carboxamide pharmacophoric features compared to piperidine-based analogs . The absence of N-methylation preserves a hydrogen-bond donor that can be assessed for target engagement before committing to further derivatization.

Building Block for Metal-Organic Frameworks & Coordination Polymers

The Z-configuration of the enaminonitrile moiety in 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide creates a chelating N,O-donor geometry (azacycloheptylidene nitrogen and carboxamide oxygen) suitable for metal coordination . In contrast to the E-configured N-methylated analogs where the donor atoms are anti-oriented, the Z-isomer can function as a bidentate ligand for transition metals, enabling the construction of coordination polymers or metal-organic frameworks with the azepane ring as a flexible spacer [1]. The documented hydrogen-bonding capacity of the azepan-2-ylidene scaffold further supports supramolecular assembly in the solid state .

Synthetic Intermediate for Agrochemicals & Surfactants

Vendor descriptions consistently classify 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide as a fine chemical intermediate serving as a raw material for the synthesis of pesticides, surfactants, and polymers . The cyanoacetamide moiety is a privileged precursor in agrochemical synthesis, and the azepane ring introduces lipophilicity and metabolic stability characteristics that differentiate it from piperidine-based intermediates [1]. For industrial procurement, the compound's availability at 95–97% purity from multiple suppliers supports process chemistry scale-up evaluations where the azepane ring size is a critical structural requirement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.